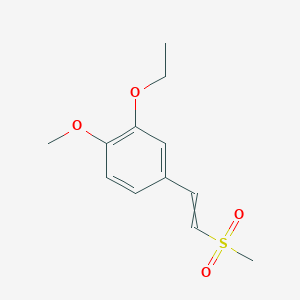

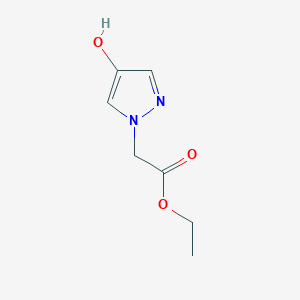

![molecular formula C11H7ClN4OS B1459955 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 941868-08-2](/img/structure/B1459955.png)

1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Overview

Description

1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a 4-chlorophenyl group and a mercapto group in its structure contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinases (cdks) . CDKs are essential for cell proliferation and play a significant role in the development and progression of many diseases, including cancer .

Mode of Action

Similar compounds have been shown to inhibit cdk2/cyclin a2 . This inhibition could lead to alterations in cell cycle progression and the induction of apoptosis within cells .

Biochemical Pathways

The inhibition of cdk2/cyclin a2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, some compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Biochemical Analysis

Biochemical Properties

1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The inhibition of CDK2 by this compound leads to the disruption of cell cycle progression, thereby exerting antiproliferative effects on cancer cells . Additionally, this compound has been reported to interact with protein kinase B (Akt), a critical regulator of cell survival and metabolism . The binding of this compound to Akt results in the inhibition of its kinase activity, which in turn affects downstream signaling pathways involved in cell growth and survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and suppressing the nuclear factor-kappa B (NF-κB) pathway . Furthermore, this compound has been found to inhibit the proliferation of leukemia cell lines by targeting specific kinases involved in cell signaling . The compound also affects gene expression by modulating the activity of transcription factors such as forkhead box O (FOXO) and hypoxia-inducible factor 1-alpha (HIF-1α) . These cellular effects highlight the potential of this compound as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the ATP-binding site of CDK2, thereby inhibiting its kinase activity . The inhibition of CDK2 leads to cell cycle arrest at the G1 phase, preventing the proliferation of cancer cells . Additionally, this compound interacts with the pleckstrin homology (PH) domain of Akt, blocking its activation and subsequent phosphorylation of downstream targets . This results in the suppression of cell survival and metabolic pathways regulated by Akt . The compound also modulates gene expression by inhibiting the activity of transcription factors such as FOXO and HIF-1α, which play critical roles in cell growth and adaptation to hypoxic conditions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been investigated in various laboratory settings. Studies have shown that this compound exhibits good stability under physiological conditions, with minimal degradation over time . In in vitro studies, the antiproliferative effects of this compound were observed to persist for several days, indicating sustained activity . In in vivo studies, the compound demonstrated long-term efficacy in inhibiting tumor growth in xenograft models, with no significant loss of activity over extended treatment periods . These findings suggest that this compound has favorable temporal properties for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models. It has been found that the compound exhibits dose-dependent antiproliferative effects, with higher doses leading to greater inhibition of tumor growth . At very high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful optimization of dosage is required to achieve the desired therapeutic effects while minimizing adverse effects . These studies highlight the importance of dose-response relationships in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites are further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, resulting in the formation of more water-soluble conjugates that are excreted in the urine . The metabolic pathways of this compound are crucial for its elimination from the body and play a significant role in determining its pharmacokinetic properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with P-glycoprotein (P-gp), a membrane transporter that plays a key role in drug efflux . The interaction with P-gp affects the intracellular accumulation and distribution of this compound, influencing its therapeutic efficacy . Additionally, the compound has been found to bind to serum albumin, which facilitates its transport in the bloodstream and distribution to various tissues . These transport and distribution mechanisms are essential for the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Studies have shown that this compound predominantly localizes to the cytoplasm, where it interacts with various kinases and signaling proteins . The presence of targeting signals and post-translational modifications, such as phosphorylation, may influence the subcellular localization of this compound . The compound’s localization to specific cellular compartments is essential for its ability to modulate signaling pathways and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chlorobenzaldehyde with thiosemicarbazide followed by cyclization with formic acid can yield the desired compound . Another method involves the use of ultrasonic-assisted synthesis, which has been shown to improve yields and reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to modify the pyrazolo[3,4-d]pyrimidine ring.

Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while nucleophilic substitution of the 4-chlorophenyl group can produce various substituted derivatives .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

Indole derivatives: Indole-based compounds also possess diverse biological activities and are used in various therapeutic applications.

Uniqueness

1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to the presence of the 4-chlorophenyl and mercapto groups, which contribute to its distinct chemical properties and enhanced biological activities compared to other similar compounds .

Properties

IUPAC Name |

1-(4-chlorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4OS/c12-6-1-3-7(4-2-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHLGQZABYXOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC(=S)N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

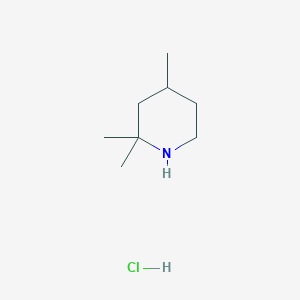

![3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1459877.png)

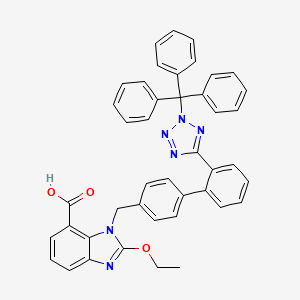

![4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-](/img/structure/B1459881.png)

![2-[(Thiophen-3-yl)methylidene]butanal](/img/structure/B1459883.png)

![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459889.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459890.png)

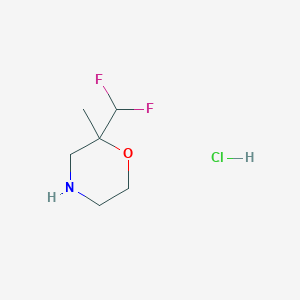

![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)